Head-to-Head CaMKII Inhibitory Potency: 25-Fold Superiority Over KN-93
The optimized pyrido[4,3-d]pyrimidine sulfonamide congener 8p, which bears the 5-chloro-2-methoxybenzenesulfonyl substituent, displays a CaMKII IC50 that is 25-fold more potent than the widely used but non-selective probe KN-93 [1]. The commercial embodiment of this chemotype, CaMKII Inhibitor XII, achieves an IC50 of 0.063 µM (63 nM) against CaMKII . In contrast, KN-93 requires a Ki of approximately 370 nM (IC50 ~ 0.37 µM) to inhibit CaMKII via a CaM-competitive mechanism, confirming that the non-competitive binding mode of the pyrido[4,3-d]pyrimidine scaffold translates directly into a meaningful potency advantage [1][2].
| Evidence Dimension | CaMKII Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.063 µM (63 nM) [CaMKII Inhibitor XII, the commercial form of the 5-chloro-2-methoxybenzenesulfonyl pyrido[4,3-d]pyrimidine scaffold] |
| Comparator Or Baseline | KN-93: Ki ~ 370 nM (IC50 ~ 0.37 µM) |
| Quantified Difference | Approximately 6-fold lower IC50 (0.063 µM vs ~0.37 µM); the primary reference reports 25-fold higher inhibitory activity for congener 8p relative to KN-93 in the same assay system. |
| Conditions | Coupled ADP-Glo kinase assay measuring ATP hydrolysis and phosphotransfer to peptide substrate; CaM non-competitive inhibition demonstrated by Michaelis-Menten analysis. |
Why This Matters
A 25-fold potency gain over the legacy probe KN-93 eliminates the need for high compound concentrations that confound phenotypic interpretation, directly enabling cleaner target deconvolution in CaMKII-dependent disease models.
- [1] Asano, S.; Komiya, M.; Koike, N.; Koga, E.; Nakatani, S.; Isobe, Y. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 6696-6698. View Source
- [2] Sumi, M.; Kiuchi, K.; Ishikawa, T.; Ishii, A.; Hagiwara, M.; Nagatsu, T.; Hidaka, H. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells. Biochem. Biophys. Res. Commun. 1991, 181, 968-975. View Source
